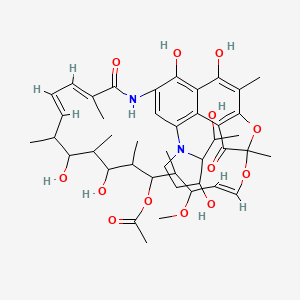![molecular formula C15H11N5O B14149779 3-[azido(phenyl)methyl]-1H-quinoxalin-2-one CAS No. 618883-92-4](/img/structure/B14149779.png)
3-[azido(phenyl)methyl]-1H-quinoxalin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Azido(phenyl)methyl]-1H-quinoxalin-2-one is a heterocyclic compound that incorporates both azide and quinoxaline moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the azide group makes it a versatile intermediate for further chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a halogenated quinoxaline derivative reacts with sodium azide (NaN3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 3-[azido(phenyl)methyl]-1H-quinoxalin-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially explosive azide intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
3-[Azido(phenyl)methyl]-1H-quinoxalin-2-one can undergo various chemical reactions, including:
Substitution: The azide group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH3CN).
Catalysts: Copper(I) catalysts for cycloaddition reactions.
Major Products Formed
Amines: Reduction of the azide group yields primary amines.
Triazoles: Cycloaddition with alkynes forms triazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-[Azido(phenyl)methyl]-1H-quinoxalin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Chemical Biology: The azide group allows for bioorthogonal labeling and tracking of biomolecules in living systems.
Wirkmechanismus
The mechanism of action of 3-[azido(phenyl)methyl]-1H-quinoxalin-2-one largely depends on the specific application and the chemical transformations it undergoes. In medicinal chemistry, the azide group can be converted to an amine, which can then interact with biological targets. The quinoxaline moiety may also contribute to the compound’s bioactivity by interacting with enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl Azide: Similar in structure but lacks the quinoxaline moiety.
Quinoxaline Derivatives: Compounds that contain the quinoxaline scaffold but lack the azide group.
Eigenschaften
CAS-Nummer |
618883-92-4 |
|---|---|
Molekularformel |
C15H11N5O |
Molekulargewicht |
277.28 g/mol |
IUPAC-Name |
3-[azido(phenyl)methyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C15H11N5O/c16-20-19-13(10-6-2-1-3-7-10)14-15(21)18-12-9-5-4-8-11(12)17-14/h1-9,13H,(H,18,21) |
InChI-Schlüssel |
OPTPEPRJWIEKMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3NC2=O)N=[N+]=[N-] |
Löslichkeit |
6.3 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(5-Methylfuran-2-yl)ethyl]cyclohexan-1-one](/img/structure/B14149698.png)
![7-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14149705.png)


![Butyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14149726.png)

![N-(4-bromo-3-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B14149735.png)
![Chloro{5-chloro-2-[(ethoxycarbonyl)amino]phenyl}mercury](/img/structure/B14149744.png)

![3-[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl]pentane-2,4-dione](/img/structure/B14149749.png)




